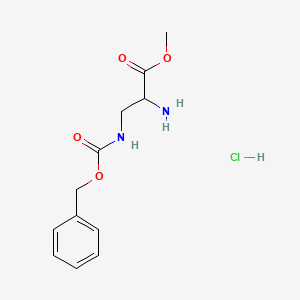

(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVHIRLJXPQBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride typically involves the protection of the amino group of an amino acid, followed by esterification and subsequent deprotection steps. One common method involves the use of benzyl chloroformate to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst. The final step involves the removal of the protecting group under acidic conditions to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Aplicaciones Científicas De Investigación

(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein structure.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors The compound can act as a substrate or inhibitor, modulating the activity of these targets

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s closest analogs differ in substituents on the aromatic ring or amino-protecting groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations:

Protecting Groups: The Cbz group in the target compound offers orthogonal deprotection (e.g., via hydrogenolysis), distinguishing it from hydroxyl- or methoxy-substituted analogs, which lack such versatility .

Methoxy Groups: Enhance lipophilicity, improving blood-brain barrier penetration .

Synthetic Utility : The target compound serves as a peptide-building block, while analogs like MPI14b and MPI24b (cyclopropyl-substituted) are advanced intermediates in antiviral drug candidates .

Actividad Biológica

(S)-Methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride, commonly referred to as a chiral amino acid derivative, plays a significant role in pharmaceutical research and organic synthesis. Its unique structure allows for the introduction of chirality and the presence of both amino and ester functional groups, making it a versatile intermediate in various biochemical applications.

| Property | Value |

|---|---|

| CAS No. | 184530-93-6 |

| Molecular Formula | C29H29N3O6 |

| Molecular Weight | 515.6 g/mol |

| IUPAC Name | methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

| InChI Key | InChI=1S/C29H29N3O6/c1-37... |

The synthesis of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride typically involves:

- Protection of Functional Groups : Using protecting groups like benzyloxycarbonyl (Cbz) to shield amine functionalities.

- Formation of Amide Bonds : Employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create amide bonds.

- Esterification : Reacting carboxylic acids with methanol in the presence of acid catalysts or coupling agents.

The mechanism of action is primarily dependent on its interaction with biological targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through hydrogen bonding and π-π interactions facilitated by its indole and phenol moieties.

Antimicrobial Properties

Research has indicated that compounds similar to (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride exhibit significant antimicrobial activity. For instance, studies on peptide conjugates have shown enhanced antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments reveal that derivatives of this compound can inhibit cancer cell proliferation effectively. The structure–activity relationship studies suggest that modifications to the amino acid side chains can significantly influence cytotoxicity against different cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives against bacterial strains such as E. coli and S. aureus. The results demonstrated zones of inhibition ranging from 9 to 12 mm, comparable to conventional antibacterial drugs .

- Cytotoxic Activity : In vitro studies on Ehrlich’s ascites carcinoma (EAC) cells showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potential for further development in cancer therapy .

Q & A

Q. What are the key synthetic steps for preparing (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride?

The synthesis typically involves:

- Amino group protection : The benzyloxycarbonyl (Cbz) group is introduced to protect the primary amine during subsequent reactions. This prevents undesired side reactions, such as nucleophilic attacks .

- Esterification : Methyl ester formation is achieved via acid-catalyzed esterification or coupling reagents like DCC (dicyclohexylcarbide) to stabilize the carboxylate intermediate .

- Salt formation : Hydrochloride salt is generated by treating the free base with HCl in a polar solvent (e.g., methanol or ethanol) under controlled pH to enhance crystallinity and stability .

Q. How is chiral purity ensured during the synthesis of this compound?

- Chiral resolution : Use of (S)-configured starting materials or enzymatic resolution methods to maintain stereochemical integrity.

- Analytical validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR verify the benzyloxycarbonyl group (δ ~5.1 ppm for CHPh), methyl ester (δ ~3.7 ppm), and amino proton environments.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClNO, calc. 300.09) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydrochloride salt form influence stability and solubility in aqueous systems?

- Stability : The hydrochloride salt improves hygroscopic resistance compared to the free base, critical for long-term storage. Stability studies (e.g., 40°C/75% RH for 6 months) show <2% degradation via HPLC .

- Solubility : The salt enhances aqueous solubility (~50 mg/mL in water at 25°C), facilitating in vitro biological assays .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

- Coupling reagents : HATU or PyBOP in DMF improves amide bond formation efficiency (yield >90%) by activating the carboxylate.

- Deprotection : Selective Cbz removal with HBr/AcOH or catalytic hydrogenation avoids side reactions in multi-step syntheses .

Q. How does the benzyloxycarbonyl group impact biological activity in prodrug design?

- Protection : The Cbz group masks the amine, reducing premature metabolism and enhancing bioavailability.

- Enzymatic cleavage : In vivo esterases or proteases selectively hydrolyze the ester and Cbz groups, releasing the active amine moiety. This is leveraged in prodrugs targeting neurological or anti-inflammatory pathways .

Q. What are the challenges in analyzing degradation products under accelerated stability conditions?

- Degradation pathways : Hydrolysis of the ester group (major pathway) forms carboxylic acid derivatives, detectable via LC-MS.

- Mitigation : Buffered solutions (pH 4–6) and inert packaging (argon atmosphere) reduce hydrolysis rates .

Methodological Considerations

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Reaction monitoring : Use in situ FTIR or H NMR to track intermediate formation and optimize stoichiometry.

- Purification : Gradient flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) improves yield consistency .

Q. What computational tools predict interactions between this compound and biological targets?

Q. How to validate the absence of genotoxic impurities in batch synthesis?

- ICH guidelines : Follow M7(R2) limits (<1.5 μg/day for known mutagens).

- Analytical methods : LC-MS/MS with a sensitivity of 0.01% w/w ensures compliance .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 158–160°C (dec.) | DSC | |

| Solubility (25°C) | 50 mg/mL (water) | USP <911> | |

| Enantiomeric Excess | >98% (S) | Chiral HPLC | |

| Degradation (40°C/75% RH) | <2% over 6 months | LC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.